Superior Antiproliferative Potency of AJM 290 Relative to PX‑12 in Cancer Cell Lines
AJM 290 exhibits sub‑micromolar antiproliferative activity against colon, renal, and breast carcinoma cell lines, with a reported GI50 of <0.5 µM [1]. In contrast, the widely used Trx‑1 inhibitor PX‑12 displays substantially higher IC50 values in comparable cell models, ranging from 1.9 µM to 2.9 µM [2]. This represents at least a 3.8‑fold improvement in potency for AJM 290.
| Evidence Dimension | Antiproliferative potency (GI50/IC50) |
|---|---|
| Target Compound Data | GI50 < 0.5 µM (colon, renal, breast carcinoma cell lines) |
| Comparator Or Baseline | PX‑12: IC50 = 1.9 µM (MCF‑7 breast) and 2.9 µM (HT‑29 colon) |
| Quantified Difference | ≥ 3.8‑fold lower GI50 for AJM 290 |
| Conditions | Cell viability assay (MTT/colony formation); MCF‑7, HT‑29, and other carcinoma lines |
Why This Matters
The markedly lower GI50 enables effective Trx‑1 pathway inhibition at concentrations that minimize off‑target cytotoxicity, improving assay window and reproducibility in cell‑based oncology studies.
- [1] Chew E‑H, Cookson JC, Matthews CS, Zhang J‑H, Hagen T, Bradshaw TD, Stevens MFG, Westwell AD. Novel antitumor quinols: the role of thioredoxin. SlideServe presentation. University of Nottingham. Accessed 2026. View Source
- [2] PX‑12 (IV‑2) product datasheet. TargetMol. Accessed 2026. View Source
